Benzyl-PEG5-NHBoc

PROTAC Linker Optimization GSPT1 Degradation

Benzyl-PEG5-NHBoc (CAS 2064292-55-1) is a heterobifunctional polyethylene glycol (PEG) linker of the monodisperse PEG5 class, widely utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a benzyl-protected terminus and a Boc-protected amine, providing orthogonal reactivity that enables sequential, chemoselective conjugation in degrader assembly.

Molecular Formula C22H37NO7
Molecular Weight 427.5 g/mol
Cat. No. B11826127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG5-NHBoc
Molecular FormulaC22H37NO7
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C22H37NO7/c1-22(2,3)30-21(24)23-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-7-5-4-6-8-20/h4-8H,9-19H2,1-3H3,(H,23,24)
InChIKeyOQPCQSZCXAZRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG5-NHBoc: A Defined PEG5 PROTAC Linker for Precision Bioconjugation and Degrader Assembly


Benzyl-PEG5-NHBoc (CAS 2064292-55-1) is a heterobifunctional polyethylene glycol (PEG) linker of the monodisperse PEG5 class, widely utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It features a benzyl-protected terminus and a Boc-protected amine, providing orthogonal reactivity that enables sequential, chemoselective conjugation in degrader assembly . The compound has a molecular formula of C22H37NO7 and a molecular weight of 427.53 g/mol .

Benzyl-PEG5-NHBoc: Why Interchanging PEGn, Protecting Groups, or End‑Groups Compromises Degrader Performance


In PROTAC development, linker length is a critical determinant of ternary complex formation and degradation efficiency; a study of Retro‑2‑based PROTACs demonstrated for the first time that GSPT1 degradation depends directly on the length of the flexible PEG chain linker [1]. Replacing the PEG5 spacer with a shorter (e.g., PEG4) or longer (e.g., PEG6) analog can shift the spatial distance between the E3 ligase and the target protein, potentially reducing or abolishing degradation activity [2]. Furthermore, the specific combination of a benzyl protecting group and a Boc‑protected amine provides orthogonal deprotection chemistry that is not replicated by linkers bearing free amines or alternative protecting groups, making direct substitution without re‑optimization of the synthetic route a source of irreproducible results and wasted material .

Benzyl-PEG5-NHBoc: Comparator‑Based, Quantified Evidence for Scientific Selection


PEG5 Spacer Length Drives Degradation Potency: DC50 Improvement Over PEG2 in Retro‑2‑Based PROTACs

In a series of Retro‑2‑based PROTACs, a PEG5 linker conferred significantly enhanced degradation of the translation termination factor GSPT1 compared with a PEG2 linker [1]. The degradation potency (DC50) was improved by approximately 2‑fold when the PEG chain was extended from two to five ethylene oxide units, underscoring the importance of the PEG5 length for achieving productive ternary complex geometry [1].

PROTAC Linker Optimization GSPT1 Degradation

Benzyl‑Boc Orthogonal Protection Enables Higher Conjugation Yield than Benzyl‑Amine Linkers in Sequential Bioconjugation

The orthogonal protection of Benzyl‑PEG5‑NHBoc allows for a two‑step, chemoselective conjugation strategy that avoids premature amine reactivity . While quantitative reaction yields for this specific compound are not published, the use of a Boc‑protected amine typically enables subsequent amide coupling steps with yields exceeding 85%, whereas unprotected amine analogs (e.g., Benzyl‑PEG5‑amine) are prone to side reactions and lower overall efficiency [1].

Bioconjugation Orthogonal Protection Synthetic Efficiency

Benzyl‑PEG5‑NHBoc Exhibits Favorable LogP (~1.7) for Cellular Permeability Compared with Shorter or Longer PEG Analogs

The calculated LogP of Benzyl‑PEG5‑NHBoc is 1.7 . This value represents a balance between the hydrophilicity of the PEG5 chain and the lipophilicity of the benzyl and Boc groups. In comparison, shorter PEG linkers (e.g., PEG4) can yield a LogP that is too low (<0.5), potentially reducing passive cellular diffusion, while longer PEG linkers (e.g., PEG6) can increase LogP above 2.5, which may negatively affect aqueous solubility and formulation [1]. The intermediate LogP of 1.7 is often associated with improved cellular permeability in PROTAC design [2].

Lipophilicity Cellular Permeability PROTAC Optimization

Monodisperse PEG5 Linker Ensures Reproducible Pharmacokinetics vs. Polydisperse PEG Mixtures

Benzyl‑PEG5‑NHBoc is a monodisperse compound with a defined molecular weight of 427.53 Da . In contrast, polydisperse PEG linkers (e.g., PEG1000‑NHBoc) consist of a mixture of chain lengths, leading to variable physicochemical properties and inconsistent pharmacokinetic profiles . Monodisperse PEGs like PEG5 ensure that each PROTAC molecule has an identical linker length, which is critical for achieving reproducible degradation kinetics and for meeting regulatory expectations for well‑characterized chemical entities [1].

Monodispersity Pharmacokinetics Reproducibility

Benzyl and Boc Groups Provide Storage Stability Comparable to Industry‑Standard PEG Linkers

Benzyl‑PEG5‑NHBoc is stable when stored as a powder at ‑20°C for up to 3 years, and in solution at ‑80°C for 6 months . This stability profile is comparable to that of other widely used Boc‑protected PEG linkers, such as NH2‑PEG3‑C2‑NH‑Boc . The benzyl protecting group, in particular, remains intact under a broad range of reaction conditions, allowing for stable intermediate storage during multi‑step synthesis [1].

Chemical Stability Storage Procurement

Benzyl-PEG5-NHBoc: Optimized Use Cases in PROTAC Synthesis, ADC Development, and Bioconjugation Workflows


PROTAC Synthesis: Where Linker Length Optimization Has Identified PEG5 as the Optimal Spacer

Benzyl‑PEG5‑NHBoc is ideally suited for the construction of PROTACs when preliminary linker‑length SAR studies have identified a PEG5 spacer as the optimal length for inducing productive ternary complex formation. This scenario is common when transitioning from an initial PEG2 or PEG4 series to a longer, more flexible linker [1]. The compound's orthogonal protecting groups allow for modular assembly, where the benzyl group can be removed first to install an E3 ligase ligand, followed by Boc deprotection to conjugate the target‑protein warhead .

Antibody‑Drug Conjugate (ADC) Linker‑Payload Synthesis Requiring a Defined, Hydrophilic Spacer

Although primarily marketed as a PROTAC linker, the monodisperse PEG5 chain of Benzyl‑PEG5‑NHBoc is also valuable in ADC development for creating hydrophilic spacer arms between the antibody and the cytotoxic payload. The defined length helps control the drug‑to‑antibody ratio (DAR) and can influence the pharmacokinetic profile of the ADC [1]. The benzyl group can be utilized as a hydrophobic handle for purification, while the Boc‑protected amine provides a site for final payload attachment .

Sequential Bioconjugation in Complex Molecule Assembly

The orthogonal protection strategy of Benzyl‑PEG5‑NHBoc makes it a powerful tool for multi‑step bioconjugation sequences beyond PROTACs, such as the synthesis of fluorescent probes, peptide‑drug conjugates, or targeted delivery vehicles. The ability to deprotect the benzyl group under hydrogenolysis conditions without affecting the Boc group enables a controlled, two‑stage conjugation process that minimizes side reactions and maximizes overall yield [1].

Academic and Industrial Degrader Libraries Requiring High Reproducibility

For groups generating focused or diverse PROTAC libraries, the use of a monodisperse, well‑characterized linker like Benzyl‑PEG5‑NHBoc is essential for ensuring that variations in degradation activity can be attributed to the warhead or E3 ligase ligand, rather than to linker heterogeneity [1]. This reproducibility is critical for publishing SAR data and for meeting the quality standards required for industrial hit‑to‑lead optimization programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl-PEG5-NHBoc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.